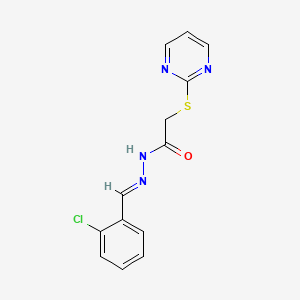
N-cyclohexyl-N'-(2-fluorophenyl)urea
Overview
Description
N-cyclohexyl-N'-(2-fluorophenyl)urea, also known as CFU, is a small molecule inhibitor that has been widely used in scientific research. This compound is a member of the urea family of compounds and has been found to have significant biological activity. The purpose of
Mechanism of Action
The mechanism of action of N-cyclohexyl-N'-(2-fluorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell signaling. N-cyclohexyl-N'-(2-fluorophenyl)urea has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-fluorophenyl)urea has been found to have a variety of biochemical and physiological effects. In cancer cells, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to induce apoptosis and inhibit cell proliferation. In neurology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to have neuroprotective effects and improve cognitive function. In immunology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to modulate immune system activity and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N'-(2-fluorophenyl)urea has several advantages for lab experiments, including its small size, high degree of purity, and well-established synthesis method. However, N-cyclohexyl-N'-(2-fluorophenyl)urea also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for N-cyclohexyl-N'-(2-fluorophenyl)urea research. One area of interest is the development of N-cyclohexyl-N'-(2-fluorophenyl)urea derivatives with improved solubility and bioavailability. Another area of interest is the identification of new targets for N-cyclohexyl-N'-(2-fluorophenyl)urea inhibition, which could lead to the development of new therapies for various diseases. Finally, there is a need for further research on the safety and toxicity of N-cyclohexyl-N'-(2-fluorophenyl)urea, particularly at high concentrations.
Scientific Research Applications
N-cyclohexyl-N'-(2-fluorophenyl)urea has been used in a variety of scientific research applications, including cancer research, neurology, and immunology. In cancer research, N-cyclohexyl-N'-(2-fluorophenyl)urea has been found to inhibit the growth of cancer cells and induce apoptosis. In neurology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been shown to have neuroprotective effects and has been used to study the mechanisms of neurodegenerative diseases. In immunology, N-cyclohexyl-N'-(2-fluorophenyl)urea has been used to study the effects of immune system modulation on various diseases.
properties
IUPAC Name |
1-cyclohexyl-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLBTNGZKYESQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-5-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3873822.png)
![methyl 4-(2-{[(methylsulfonyl)(4-phenoxyphenyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3873828.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B3873830.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873851.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B3873869.png)
![2-[5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B3873871.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3873882.png)
![ethyl 3-[5-(4-bromophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3873889.png)
![N-(4-methyl-2-pyrimidinyl)-4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B3873902.png)
![5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-pyrazinecarboxamide](/img/structure/B3873920.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-(2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B3873921.png)
![N'-(4-bromobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B3873927.png)